N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both a naphthalene ring and a chlorobenzenesulfonyl group in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide typically involves the following steps:
Formation of the sulfonyl chloride: 4-chlorobenzenesulfonyl chloride is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Acylation reaction: The sulfonyl chloride is then reacted with naphthalen-1-ylamine in the presence of a base such as pyridine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its structural features.
Medicine: Investigated for antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with biological targets such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzenesulfonyl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)acetamide: Similar structure but with a methyl group instead of a chlorine atom on the benzene ring.
Uniqueness
N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide is unique due to the combination of a naphthalene ring and a chlorobenzenesulfonyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-13(21)20(24(22,23)16-11-9-15(19)10-12-16)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBVJKWEHNAZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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